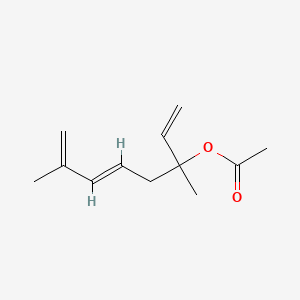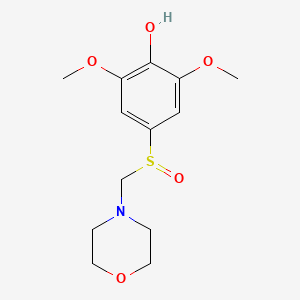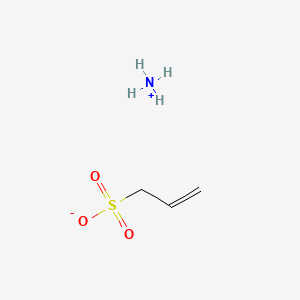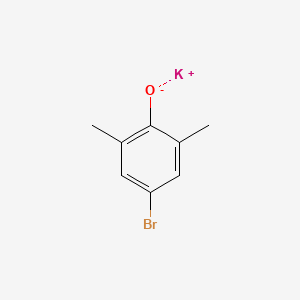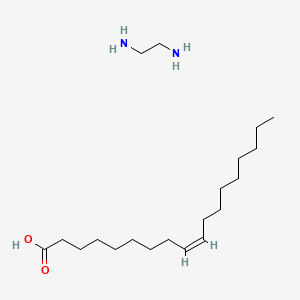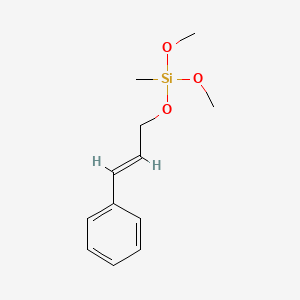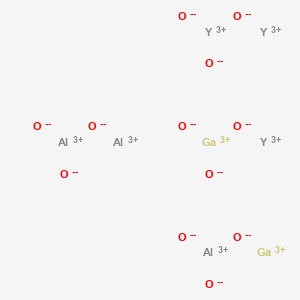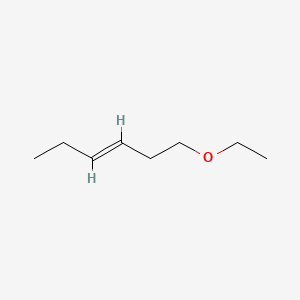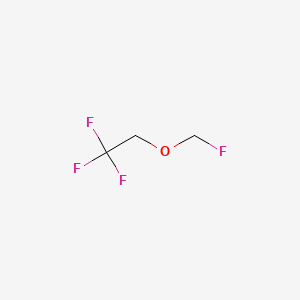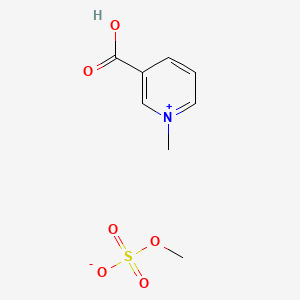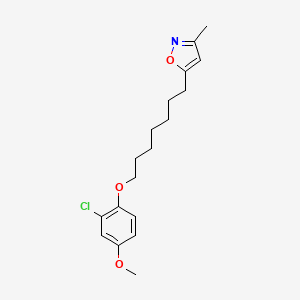
Isoxazole, 5-(7-(2-chloro-4-methoxyphenoxy)heptyl)-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoxazole, 5-(7-(2-chloro-4-methoxyphenoxy)heptyl)-3-methyl- is a synthetic organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by its unique structure, which includes a 2-chloro-4-methoxyphenoxy group attached to a heptyl chain, and a 3-methyl group on the isoxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazole, 5-(7-(2-chloro-4-methoxyphenoxy)heptyl)-3-methyl- typically involves multiple steps. One common method starts with the preparation of the 2-chloro-4-methoxyphenoxy heptyl intermediate. This intermediate is then reacted with a suitable isoxazole precursor under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Isoxazole, 5-(7-(2-chloro-4-methoxyphenoxy)heptyl)-3-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Applications De Recherche Scientifique
Isoxazole, 5-(7-(2-chloro-4-methoxyphenoxy)heptyl)-3-methyl- has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral or antibacterial agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Isoxazole, 5-(7-(2-chloro-4-methoxyphenoxy)heptyl)-3-methyl- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biological pathways and exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Isoxazole, 5-(7-(2-chloro-4-methoxyphenoxy)octyl)-3-methyl-
- Isoxazole, 5-(7-(2-chloro-4-methoxyphenoxy)hexyl)-3-methyl-
Uniqueness
Isoxazole, 5-(7-(2-chloro-4-methoxyphenoxy)heptyl)-3-methyl- is unique due to its specific heptyl chain length and the presence of the 2-chloro-4-methoxyphenoxy group. These structural features contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.
Propriétés
Numéro CAS |
91944-93-3 |
|---|---|
Formule moléculaire |
C18H24ClNO3 |
Poids moléculaire |
337.8 g/mol |
Nom IUPAC |
5-[7-(2-chloro-4-methoxyphenoxy)heptyl]-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C18H24ClNO3/c1-14-12-16(23-20-14)8-6-4-3-5-7-11-22-18-10-9-15(21-2)13-17(18)19/h9-10,12-13H,3-8,11H2,1-2H3 |
Clé InChI |
CBDIJKFIVWMZGE-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=C1)CCCCCCCOC2=C(C=C(C=C2)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


